molecular formula C28H41ClNOP2Ru+2 B3417606 Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II) CAS No. 1101230-25-4

Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)

Cat. No. B3417606
CAS RN: 1101230-25-4
M. Wt: 606.1 g/mol
InChI Key: DZDSPHJNBCABNT-UHFFFAOYSA-O
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Description

“Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)” is a compound with the molecular formula C28H41ClNOP2Ru+2 . It is also known as a Milstein Acridine Catalyst .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 606.1g/mol . The compound includes carbon monoxide, chlororuthenium, and [5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 606.11g/mol and a molecular formula of C28H41ClNOP2Ru+2 . It has a complexity of 525 and a topological polar surface area of 13.9A^2 .

Scientific Research Applications

Direct Conversion of Alcohols to Acetals and Esters

This catalyst is useful for the direct conversion of alcohols to acetals and esters . This process can be beneficial in organic synthesis where esters and acetals are commonly used as protecting groups or intermediates.

Selective Synthesis of Amines

The catalyst can be used for the selective synthesis of amines directly from alcohols and ammonia . This reaction is particularly useful in the pharmaceutical industry where amines are key building blocks in many drugs.

Direct Amination of Primary Amines

The catalyst is used in the direct amination of primary amines by water to produce alcohols . This reaction can be useful in the production of biofuels and other renewable energy sources.

Synthesis of Amides from Alcohols and Primary Amines

The catalyst is used for the direct synthesis of amides from alcohols and primary amines . Amides are common functional groups in organic chemistry and are found in many pharmaceuticals and polymers.

Hydrogenation of Esters

The catalyst is used for the hydrogenation of esters in high yields under mild pressure and neutral conditions . This reaction is important in the production of alcohols and amines from esters.

Dehydrogenative Coupling of Alcohols

The catalyst is used for the dehydrogenative coupling of alcohols to form esters in high yields under neutral conditions . This reaction is useful in the synthesis of esters, which are commonly used as solvents and fragrances.

Safety and Hazards

The product does not present an explosion hazard . For more detailed safety information, please refer to the Safety Data Sheet according to OSHA HCS .

properties

IUPAC Name

chloromethanone;[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane;ruthenium(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NP2.CClO.Ru/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8;2-1-3;/h9-15,18-21H,16-17H2,1-8H3;;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECHTCVTSDHHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C.[C-](=O)Cl.[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethanone;[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane;ruthenium(1+)

CAS RN

1101230-25-4
Record name Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Reactant of Route 2
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Reactant of Route 3
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Reactant of Route 4
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Reactant of Route 5
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)
Reactant of Route 6
Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)

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